

Molecular weight and formula of 1,2,3-Tribromobutane

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Compound of Interest

Compound Name: 1,2,3-Tribromobutane

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Technical Guide: 1,2,3-Tribromobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the chemical properties of **1,2,3-Tribromobutane**, including its molecular formula and weight. Additionally, it outlines a plausible synthetic approach for this compound, based on established organic chemistry principles.

Core Data Presentation

The fundamental molecular properties of **1,2,3-Tribromobutane** are summarized below. These values are calculated using the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).

Property	Value
Chemical Formula	C ₄ H ₇ Br ₃ [1] [2] [3] [4]
Molecular Weight	294.81 g/mol
Atomic Weights Used	
Carbon (C)	[12.0096, 12.0116] [5] [6] [7]
Hydrogen (H)	[1.00784, 1.00811] [5] [8] [9] [10]
Bromine (Br)	[79.901, 79.907] [5] [11] [12] [13]

Note: The molecular weight was calculated using the conventional atomic weights: C = 12.011 g/mol , H = 1.008 g/mol , and Br = 79.904 g/mol .

Synthesis of 1,2,3-Tribromobutane: A Proposed Experimental Approach

A specific, detailed experimental protocol for the synthesis of **1,2,3-Tribromobutane** is not extensively documented in readily available literature. However, a plausible and logical synthetic route can be devised based on fundamental principles of organic chemistry, specifically the halogenation of an alkene.

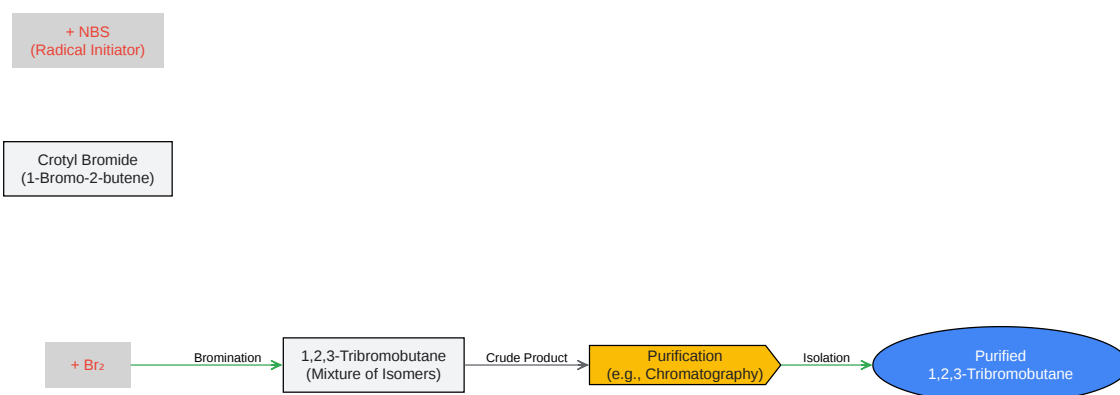
A potential precursor for the synthesis of **1,2,3-Tribromobutane** is crotyl bromide (1-bromo-2-butene). The synthesis could proceed via a two-step process:

- **Bromination of the Alkene:** The initial step would involve the addition of molecular bromine (Br_2) across the double bond of crotyl bromide. This reaction typically proceeds through a bromonium ion intermediate, leading to the formation of a vicinal dibromide.
- **Radical Bromination:** The subsequent step would involve the selective bromination at the allylic position of the resulting dibromobutane. This can be achieved using a reagent such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., UV light or a chemical initiator like AIBN).

It is important to note that this proposed pathway may result in a mixture of stereoisomers. Purification and characterization of the final product would be essential to isolate and identify the desired **1,2,3-Tribromobutane**.

Logical Workflow for the Proposed Synthesis of 1,2,3-Tribromobutane

The following diagram illustrates the conceptual workflow for the synthesis of **1,2,3-Tribromobutane** from crotyl bromide.



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Caption: Proposed synthetic pathway for **1,2,3-Tribromobutane**.

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